molecular formula C10H16F2N2O2 B2565586 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide CAS No. 2034461-94-2

2-acetamido-N-(4,4-difluorocyclohexyl)acetamide

Cat. No.: B2565586
CAS No.: 2034461-94-2
M. Wt: 234.247
InChI Key: KPCLAKXDAXXXPO-UHFFFAOYSA-N
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Description

2-Acetamido-N-(4,4-difluorocyclohexyl)acetamide (CAS 2034461-94-2) is a high-purity synthetic acetamide derivative of significant interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a molecular formula of C 10 H 16 F 2 N 2 O 2 and a molecular weight of 234.24 g/mol. Its structure is characterized by a 4,4-difluorocyclohexyl group, a motif known to enhance metabolic stability and influence the lipophilicity and bioavailability of drug candidates, as fluorine atoms can reduce cytochrome P450-mediated degradation . This chemical serves as a valuable building block in organic synthesis, particularly for constructing more complex molecules with potential therapeutic applications. It can be utilized in the exploration of structure-activity relationships (SAR) and as a precursor in the development of compounds for various biological targets. The presence of the acetamide functionality and the difluorocyclohexyl ring makes it a versatile intermediate for research programs focused on central nervous system (CNS) disorders, metabolic diseases, and inflammatory conditions, areas where similar fluorinated compounds are actively investigated . Researchers can leverage this compound to develop novel chemical entities, studying its mechanism of action and potential to modulate specific enzymes or receptors involved in key disease pathways. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. All information provided is for research and development purposes.

Properties

IUPAC Name

2-acetamido-N-(4,4-difluorocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O2/c1-7(15)13-6-9(16)14-8-2-4-10(11,12)5-3-8/h8H,2-6H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCLAKXDAXXXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide typically involves the reaction of 4,4-difluorocyclohexylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(4,4-difluorocyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using

Biological Activity

2-Acetamido-N-(4,4-difluorocyclohexyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, antifungal, and anti-inflammatory research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential applications in medical science.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various gram-positive bacteria. The compound has been shown to be effective against:

  • Staphylococcus aureus
  • Streptococcus pneumoniae

These findings suggest its potential as a lead compound in the development of new antibacterial agents.

Antifungal Activity

In addition to its antibacterial effects, this compound demonstrates antifungal activity against:

  • Candida albicans
  • Aspergillus fumigatus

This broad-spectrum antifungal activity highlights its potential utility in treating fungal infections, particularly in immunocompromised patients.

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. It can reduce the production of:

  • Nitric oxide
  • Pro-inflammatory cytokines

These properties make it a candidate for further investigation in the context of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes and receptors involved in bacterial and fungal metabolism, as well as pathways associated with inflammation.

Toxicity and Safety

Toxicity studies conducted on animal models have indicated that this compound has low toxicity at doses up to 2000 mg/kg. However, comprehensive long-term safety studies are necessary to fully understand its safety profile for human use.

Applications in Research and Industry

The potential applications of this compound are vast:

  • Antimicrobial Development : Its antibacterial and antifungal properties make it a promising candidate for developing new antimicrobial therapies.
  • Inflammatory Disease Treatment : Its anti-inflammatory capabilities suggest it could be beneficial in treating various inflammatory conditions.
  • Veterinary Medicine : Future studies may explore its efficacy in veterinary applications.

Future Directions

Further research is necessary to establish:

  • The interaction of this compound with other drugs.
  • Its long-term safety and efficacy in human clinical trials.
  • Optimal dosages and formulations for pharmaceutical applications.
  • Potential uses in treating viral infections.

Comparison with Similar Compounds

a. N-Cyclohexyl-2-((4-Oxo-3,4-Dihydroquinazolin-2-yl)Thio)Acetamide (Compound 4, )

  • Structure : Lacks fluorine substituents on the cyclohexyl ring.
  • Activity : Shows moderate inhibitory activity against M. tuberculosis (IC₅₀ ~5 µM) .
  • Synthesis: Similar HATU-mediated coupling but uses non-fluorinated cyclohexylamine.
  • Key Difference : The absence of fluorine reduces metabolic stability compared to the 4,4-difluoro analog .

b. N-(4,4-Difluorocyclohexyl)-2-((4-Oxo-3,4-Dihydropyrido-Pyrimidin-2-yl)Thio)Acetamide (Compound 27, )

  • Structure: Differs in the heterocyclic core (pyrido-pyrimidinone vs. quinazolinone).
  • Activity: Enhanced potency (IC₅₀ ~1.2 µM) due to increased electron-withdrawing effects of the pyrido-pyrimidinone moiety .
  • Synthesis Yield : 90.6% yield, higher than analogs with cyclopentyl or cyclobutyl substituents .

Fluorophenyl and Thioether Derivatives

a. N-Cyclohexyl-2-[(4-Fluorophenyl)Thio]-N-Phenylacetamide ()

  • Structure : Incorporates a fluorophenyl thioether and phenyl group.
  • Molecular Weight : 343.465 g/mol, comparable to the target compound.
  • Application : Primarily explored in agrochemical research, lacking antitubercular data .

b. N-Cyclohexyl-2-(4-Fluorophenyl)-2-(N-Propylacetamido)Acetamide ()

  • Structure : Branched acetamide with fluorophenyl and propylacetamido groups.
  • Synthesis : Multicomponent reaction (81% yield), contrasting with stepwise HATU coupling .
  • Melting Point : 150–152°C, suggesting higher crystallinity than the target compound .

Comparison with Halogenated Acetamides in Agrochemicals ()

Chlorinated analogs like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) are widely used as herbicides. Key differences include:

  • Halogen Effects : Chlorine enhances hydrophobicity and soil adsorption, whereas fluorine in the target compound improves bioavailability and resistance to oxidative metabolism .
  • Applications : Chloroacetamides target plant lipid biosynthesis, while the difluorocyclohexyl acetamide targets microbial enzymes .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Yield Key Feature Biological Activity
2-Acetamido-N-(4,4-difluorocyclohexyl)acetamide ~343.46 ~90% 4,4-Difluorocyclohexyl, thioether Antitubercular (IC₅₀ ~1–5 µM)
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide 334.21 81% Branched fluorophenyl Not reported
Alachlor 269.77 N/A Chloro, methoxymethyl Herbicidal

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide with high purity?

  • Methodological Answer : The synthesis should integrate statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can systematically test variables like reaction temperature, solvent polarity, and catalyst loading. Quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, guiding experimental condition optimization . Post-synthesis, HPLC with UV/Vis detection and mass spectrometry are critical for purity validation.

Q. How should researchers characterize the compound’s structural stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies require a combination of thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. pH-dependent stability can be evaluated via NMR spectroscopy (e.g., observing amide proton shifts in D₂O at pH 2–12). Accelerated stability testing under controlled humidity and temperature (40°C/75% RH) over 4–6 weeks provides shelf-life predictions .

Q. What computational tools are recommended for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Transition state modeling using Gaussian or ORCA software with M06-2X/6-311++G(d,p) basis sets can predict activation energies and regioselectivity. Solvent effects should be incorporated via continuum solvation models (e.g., SMD). Molecular dynamics simulations (e.g., GROMACS) further validate dynamic behavior in aqueous/organic matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use ab initio NMR shift prediction tools (e.g., ACD/Labs or CASTEP) with explicit solvent molecules. Compare computed shifts for multiple conformers (via Boltzmann averaging) against experimental data. If inconsistencies persist, revise computational models to include explicit hydrogen bonding or counterion interactions .

Q. What strategies optimize reaction yields while minimizing byproduct formation in multi-step syntheses?

  • Methodological Answer : Apply reaction engineering principles, such as membrane separation technologies (e.g., nanofiltration) for intermediate purification. Kinetic studies using stopped-flow UV/Vis spectroscopy identify rate-limiting steps. Flow chemistry systems with in-line IR monitoring enable real-time adjustments to residence time and stoichiometry, reducing side reactions .

Q. How can researchers validate the compound’s biological interactions (e.g., protein binding) while addressing assay interference from fluorinated groups?

  • Methodological Answer : Use orthogonal assays: surface plasmon resonance (SPR) for binding kinetics, complemented by fluorescence polarization (with fluorophore-labeled competitors). Control for cyclohexyl-fluorine interactions via isotopic substitution (e.g., deuterated analogs) or competitive binding studies with fluorine-free derivatives. Molecular docking (AutoDock Vina) paired with mutagenesis screens identifies binding site residues .

Q. What interdisciplinary approaches enhance the study of its environmental fate and degradation pathways?

  • Methodological Answer : Combine advanced oxidation process (AOP) simulations (e.g., hydroxyl radical reactions via DFT) with LC-QTOF-MS to track degradation products. Soil microcosm studies under anaerobic/aerobic conditions quantify biodegradation rates. Computational toxicology tools (e.g., ECOSAR) predict ecotoxicity of breakdown products .

Data Analysis and Interpretation

Q. How should researchers statistically analyze contradictory results from replicate experiments?

  • Methodological Answer : Apply Bayesian hierarchical modeling to account for inter-experiment variability. Outliers should be assessed via Grubbs’ test (α=0.05). For systematic contradictions, conduct sensitivity analysis on variables like reagent lot variability or ambient humidity. Meta-analysis frameworks (e.g., PRISMA guidelines) aggregate data across labs .

Q. What methodologies ensure reproducibility in crystallography studies given its conformational flexibility?

  • Methodological Answer : Use synchrotron X-ray sources for high-resolution data (<1.0 Å). Employ dynamic crystallography techniques (e.g., temperature-controlled studies from 100K to 298K) to map conformational landscapes. Pair with solid-state NMR (¹³C CP/MAS) to validate packing effects .

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